Enhanced Acidity Over 2-Iodo-4-(trifluoromethoxy)phenol
4-Fluoro-2-iodo-5-(trifluoromethoxy)phenol exhibits a significantly lower predicted pKa (7.41±0.23) compared to the structurally related 2-iodo-4-(trifluoromethoxy)phenol, which has a predicted pKa of 8.50±0.40 . This increased acidity, driven by the electron-withdrawing para-fluoro group, directly impacts its ionization state at physiological pH and its reactivity in nucleophilic substitution reactions [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 7.41 ± 0.23 (Predicted) |
| Comparator Or Baseline | 2-Iodo-4-(trifluoromethoxy)phenol: 8.50 ± 0.40 (Predicted) |
| Quantified Difference | ΔpKa = -1.09 |
| Conditions | Predicted values, standard computational methods. |
Why This Matters
A lower pKa of over one unit translates to a ~10-fold higher concentration of the more reactive phenoxide ion at a given pH, which is critical for optimizing reaction kinetics in synthetic steps or influencing binding in biological systems.
- [1] ScholarWorks. (2024). Computational Analysis of Trifluoromethoxyphenol: Predicting pKa Using Electrostatic Potential. View Source
